Cas no 10228-90-7 (9-Methoxyacridine)

9-Methoxyacridine is a versatile compound with broad applications in organic synthesis. It is a highly reactive dye intermediate, offering a convenient entry for the preparation of various 9-methoxyacridine derivatives. The presence of the methoxy group enhances solubility and facilitates chemical transformations. This compound is suitable for research and development in pharmaceuticals and materials science due to its potential for complexation and its ability to participate in electrophilic aromatic substitution reactions.
9-Methoxyacridine structure
9-Methoxyacridine structure
Product Name:9-Methoxyacridine
CAS No:10228-90-7
MF:C14H11NO
MW:209.243243455887
CID:194880
PubChem ID:99383
Update Time:2025-11-01

9-Methoxyacridine Chemical and Physical Properties

Names and Identifiers

    • Acridine, 9-methoxy-
    • 9-methoxyacridine
    • 9-Acridinyl methyl ether
    • 9-Methoxy-acridin
    • 9-methoxy-acridine
    • 9-OMe acridine
    • AC1L40US
    • AC1Q569D
    • Ambcb7659779
    • CTK0I0230
    • methoxy-9 acridine
    • methoxybenzoquinoline
    • Nsc 221435
    • 9-Acridinyl methyl ether #
    • SCHEMBL1408391
    • InChI=1/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H
    • DTXSID40144856
    • BDBM75150
    • 10228-90-7
    • MLS001202492
    • AKOS000634731
    • CHEMBL1452648
    • cid_99383
    • NSC-221435
    • SMR000524534
    • AB00333058-08
    • WPC8RDS67E
    • NSC221435
    • HMS2818M21
    • NCGC00245428-01
    • 9-Methoxyacridine
    • Inchi: 1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
    • InChI Key: ZHBWKWDAMIJZPW-UHFFFAOYSA-N
    • SMILES: O(C)C1C2C=CC=CC=2N=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 209.08413
  • Monoisotopic Mass: 209.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12
  • LogP: 3.39660

9-Methoxyacridine Pricemore >>

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9-Methoxyacridine Suppliers

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(CAS:10228-90-7)9-Methoxyacridine
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:55
Price ($):222.0
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Additional information on 9-Methoxyacridine

Introduction to 9-Methoxyacridine (CAS No. 10228-90-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

9-Methoxyacridine, identified by the chemical abstracts service number 10228-90-7, is a heterocyclic organic compound belonging to the acridine family. This molecule, characterized by a methoxy substituent at the 9-position of the acridine core, has garnered significant attention in recent years due to its versatile structural framework and promising biological activities. The unique electronic and steric properties of 9-Methoxyacridine make it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

The chemical structure of 9-Methoxyacridine consists of a fused benzene and pyridine ring system with an oxygen-containing side chain. This configuration imparts distinct photophysical properties, including fluorescence and phosphorescence, which have been exploited in various biochemical assays and imaging techniques. Recent studies have highlighted the compound's potential as a fluorescent probe for cellular studies, particularly in the detection of reactive oxygen species (ROS) and metal ions.

In the realm of medicinal chemistry, 9-Methoxyacridine has been extensively investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The methoxy group at the 9-position enhances the molecule's solubility in polar solvents while maintaining its ability to interact with biological targets. Notably, derivatives of 9-Methoxyacridine have shown efficacy against multidrug-resistant bacterial strains, making them a promising alternative to conventional antibiotics.

One of the most compelling applications of 9-Methoxyacridine is in the field of photodynamic therapy (PDT). The compound's ability to generate singlet oxygen upon light irradiation has been leveraged to develop photosensitizers for cancer treatment. Research published in leading journals such as *Journal of Medicinal Chemistry* and *ACS Nano* has demonstrated that 9-Methoxyacridine-based photosensitizers exhibit high selectivity in targeting tumor cells while minimizing toxicity to healthy tissues. These findings underscore the compound's potential as an effective therapeutic agent.

Furthermore, 9-Methoxyacridine has found utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's fluorescence properties make it an ideal candidate for use in optoelectronic devices, where precise control over light emission is crucial. Studies have shown that incorporating 9-Methoxyacridine into OLED architectures can enhance device efficiency and color purity.

The synthesis of 9-Methoxyacridine typically involves multi-step organic reactions, starting from readily available precursors such as acridine or its derivatives. Advances in synthetic methodologies have enabled the production of high-purity batches of 9-Methoxyacridine, facilitating its use in both academic research and industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in introducing functional groups at specific positions on the acridine core.

Recent breakthroughs in computational chemistry have also contributed to the optimization of 9-Methoxyacridine derivatives. Molecular modeling studies have identified key structural features that enhance binding affinity to biological targets, guiding the design of next-generation compounds with improved pharmacological profiles. These computational approaches are complemented by experimental validations, ensuring that theoretical predictions align with empirical observations.

The role of 9-Methoxyacridine in drug discovery extends beyond its direct therapeutic applications. The compound serves as a versatile intermediate for synthesizing more complex molecules with tailored biological activities. For instance, researchers have utilized 9-Methoxyacridine as a precursor for developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The methoxy group provides a handle for further functionalization, allowing chemists to fine-tune molecular properties such as lipophilicity and metabolic stability.

In conclusion, 9-Methoxyacridine (CAS No. 10228-90-7) represents a cornerstone compound in modern chemical biology and medicinal chemistry. Its unique structural features and broad spectrum of biological activities make it indispensable for researchers seeking innovative solutions in drug development, materials science, and biotechnology. As scientific understanding continues to evolve, it is likely that new applications for this remarkable molecule will emerge, further solidifying its importance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:10228-90-7)9-Methoxyacridine
A991389
Purity:99%
Quantity:1g
Price ($):222.0
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